2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of naphthalene-based 1,2,4-triazoles.
Preparation Methods
The synthesis of 2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide typically involves a multi-step synthetic procedure. One common method involves the reaction of 2-chlorobenzoyl chloride with naphthalen-1-amine to form 2-chloro-N-naphthalen-1-ylbenzamide. This intermediate is then reacted with 4-amino-1,2,4-triazole under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or specific solvents .
Chemical Reactions Analysis
2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential as an anti-inflammatory, anti-tubercular, and anti-HIV agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. It may also interact with enzymes and proteins involved in inflammation and viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide include other naphthalene-based 1,2,4-triazoles and benzamides. These compounds share similar structural features and biological activities but may differ in their potency and specificity. For example, compounds like fluconazole and voriconazole, which also contain the 1,2,4-triazole moiety, are well-known antifungal agents . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties .
Properties
IUPAC Name |
2-chloro-N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-17-10-14(24-11-21-22-12-24)8-9-16(17)19(25)23-18-7-3-5-13-4-1-2-6-15(13)18/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMLNXBFWKWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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